Ddr1-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

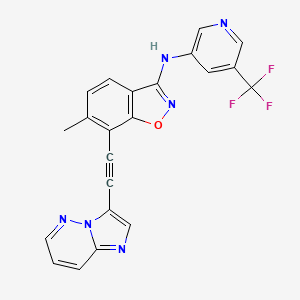

7-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-6-methyl-N-[5-(trifluoromethyl)pyridin-3-yl]-1,2-benzoxazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13F3N6O/c1-13-4-6-18-20(17(13)7-5-16-12-27-19-3-2-8-28-31(16)19)32-30-21(18)29-15-9-14(10-26-11-15)22(23,24)25/h2-4,6,8-12H,1H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHRUPKASNQBFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=NO2)NC3=CN=CC(=C3)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ddr1-IN-5: A Technical Guide to a Selective DDR1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ddr1-IN-5 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that has emerged as a significant target in various pathological conditions, including fibrosis and cancer. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound, with the IUPAC name 7-(imidazo[1,2-b]pyridazin-3-ylethynyl)-6-methyl-N-(5-(trifluoromethyl)pyridin-3-yl)benzo[d]isoxazol-3-amine, is a small molecule inhibitor. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 2416022-90-5 |

| Molecular Formula | C₂₂H₁₃F₃N₆O |

| Molecular Weight | 434.37 g/mol |

Discovery and Synthesis

Biological Activity and Data Presentation

This compound has demonstrated potent and selective inhibition of DDR1 kinase activity. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC₅₀ (nM) | Reference |

| DDR1 | Kinase Activity Assay | 7.36 | [1] |

| DDR1b (Y513) Autophosphorylation | Cell-Based Assay | 4.1 | [1] |

Note: A comprehensive kinase selectivity profile for this compound against a wider panel of kinases is not publicly available at this time. Such data is critical for a thorough assessment of its off-target effects and overall selectivity.

Signaling Pathways

DDR1 is activated by collagen, triggering downstream signaling cascades involved in cell proliferation, migration, and matrix remodeling. This compound, by inhibiting the kinase activity of DDR1, effectively blocks these signaling events.

Caption: A simplified diagram of the collagen-induced DDR1 signaling pathway and the point of inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key assays used in the characterization of DDR1 inhibitors like this compound. These should be optimized for specific experimental conditions.

Biochemical DDR1 Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from generic LanthaScreen™ assay guidelines and should be tailored for this compound.

Objective: To determine the in vitro inhibitory activity (IC₅₀) of this compound against DDR1 kinase.

Materials:

-

Recombinant human DDR1 kinase

-

LanthaScreen™ Eu-anti-tag antibody

-

Alexa Fluor™ 647-labeled tracer

-

Kinase buffer

-

ATP

-

This compound (serially diluted)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a kinase/antibody mixture containing recombinant DDR1 and Eu-anti-tag antibody in kinase buffer. Add 5 µL of this mixture to each well.

-

Prepare a tracer solution containing the Alexa Fluor™ 647-labeled tracer and ATP in kinase buffer. Add 5 µL of this solution to each well to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Calculate the emission ratio and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: A workflow diagram for a typical biochemical kinase inhibition assay.

Cell-Based DDR1 Autophosphorylation Assay

This protocol provides a general framework for assessing the inhibition of collagen-induced DDR1 autophosphorylation in a cellular context.

Objective: To determine the cellular potency (IC₅₀) of this compound in inhibiting collagen-induced DDR1 autophosphorylation.

Materials:

-

Human cell line expressing DDR1 (e.g., U2OS)

-

Cell culture medium and supplements

-

Collagen type I

-

This compound (serially diluted)

-

Lysis buffer

-

Primary antibodies (anti-phospho-DDR1 (Y513), anti-total-DDR1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours.

-

Pre-treat the cells with serially diluted this compound or DMSO for 1-2 hours.

-

Stimulate the cells with collagen type I (e.g., 10 µg/mL) for 90 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-DDR1, total DDR1, and a loading control (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phospho-DDR1 signal to total DDR1 and the loading control.

-

Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Caption: A workflow for a cell-based DDR1 autophosphorylation inhibition assay.

Conclusion

This compound is a valuable research tool for investigating the roles of DDR1 in health and disease. Its high potency and selectivity make it a promising lead compound for the development of novel therapeutics. Further studies, particularly comprehensive kinase profiling and in vivo efficacy models, will be crucial in fully elucidating its therapeutic potential.

References

Ddr1-IN-5: A Technical Guide to a Selective DDR1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ddr1-IN-5 is a potent and selective small molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and extracellular matrix remodeling. Activated by collagen, DDR1 is implicated in various pathological processes, including fibrosis and cancer progression. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a selective inhibitor of DDR1 with a reported IC50 of 7.36 nM.[1] It exerts its function by targeting the kinase domain of DDR1, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. Notably, this compound also inhibits the auto-phosphorylation of the DDR1b isoform at tyrosine 513 (Y513) with an IC50 of 4.1 nM.[1] Its demonstrated anti-cancer and anti-fibrotic activities in preclinical studies make it a valuable tool for investigating DDR1 biology and a potential starting point for therapeutic development.[1]

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the DDR1 kinase domain. By occupying the ATP-binding pocket, it prevents the transfer of a phosphate group to tyrosine residues within the activation loop of the kinase. This inhibition of autophosphorylation is the critical step in blocking the downstream signaling cascade that is normally initiated by collagen binding to the extracellular domain of DDR1.

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant DDR1 inhibitors for comparative purposes.

Table 1: In Vitro Potency of this compound [1]

| Target | Assay | IC50 |

| DDR1 | Kinase Assay | 7.36 nM |

| DDR1b (Y513) | Autophosphorylation Assay | 4.1 nM |

| Collagen Production | Human Hepatic Stellate Cells (LX-2) | 62 nM |

Table 2: Cellular Activity of this compound [1]

| Cell Line | Assay | Parameter | Value |

| LX-2 (Human Hepatic Stellate) | Cytotoxicity | CC50 | >40 µM |

Table 3: Comparative IC50 Values of Selected DDR1 Kinase Inhibitors

| Inhibitor | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Selectivity (DDR2/DDR1) |

| This compound | 7.36 | Not Publicly Available | Not Publicly Available |

| DDR1-IN-1 | 105 | 413 | ~3.9 |

| DDR1-IN-2 | 47 | 145 | ~3.1 |

| Nilotinib | 3.7 | Not Reported | Not Reported |

| Dasatinib | 1.35 | Not Reported | Not Reported |

| Imatinib | 43 | Not Reported | Not Reported |

Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not currently available in the public domain.

Signaling Pathways

DDR1 activation by collagen initiates a complex network of intracellular signaling pathways that regulate diverse cellular functions. This compound, by inhibiting the kinase activity of DDR1, effectively blocks these downstream cascades.

Overview of DDR1 Signaling

Upon collagen binding, DDR1 undergoes dimerization and slow, sustained autophosphorylation on multiple tyrosine residues. These phosphotyrosine sites serve as docking platforms for various adaptor proteins and signaling molecules, leading to the activation of several key pathways, including:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.

-

PI3K/AKT/mTOR Pathway: This cascade plays a central role in cell growth, metabolism, and survival.

-

SRC Family Kinases: SRC can be activated downstream of DDR1 and is involved in cell migration and invasion.

-

STAT Pathway: Signal transducers and activators of transcription are involved in cytokine signaling and immune responses.

-

Notch Signaling: Cross-talk between DDR1 and the Notch pathway has been reported to regulate cell proliferation and survival.

The following diagram illustrates the central role of DDR1 in these signaling networks.

Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize DDR1 inhibitors like this compound. These are generalized methods and may require optimization for specific experimental conditions.

DDR1 Kinase Assay (In Vitro)

This assay measures the direct inhibitory effect of a compound on the kinase activity of recombinant DDR1.

Workflow:

Methodology:

-

Prepare Reagents:

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

-

Recombinant human DDR1 kinase domain.

-

ATP solution.

-

Substrate solution (e.g., 0.2 mg/mL poly(Glu, Tyr) 4:1).

-

This compound stock solution in DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add kinase buffer, recombinant DDR1, and the substrate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction according to the detection kit manufacturer's instructions.

-

Detect the amount of phosphorylated substrate using a suitable method (e.g., luminescence-based ADP detection or time-resolved fluorescence resonance energy transfer).

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

DDR1 Autophosphorylation Assay (Cell-Based)

This assay assesses the ability of a compound to inhibit collagen-induced DDR1 autophosphorylation in a cellular context.

Workflow:

Methodology:

-

Cell Culture and Treatment:

-

Plate cells expressing DDR1 (e.g., HEK293 overexpressing DDR1 or a cancer cell line with endogenous expression like A549) in 6-well plates.

-

Once confluent, serum-starve the cells for 16-24 hours.

-

Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with collagen type I (e.g., 10 µg/mL) for 90 minutes.

-

-

Western Blotting:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with a primary antibody against phospho-DDR1 (e.g., pY513).

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total DDR1 and a loading control (e.g., GAPDH or β-actin).

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-DDR1 signal to the total DDR1 signal.

-

Calculate the percentage of inhibition relative to the collagen-stimulated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

-

Conclusion

This compound is a valuable research tool for elucidating the complex roles of DDR1 in health and disease. Its high potency and selectivity make it a suitable probe for in vitro and cell-based studies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of DDR1-mediated pathologies and the development of novel therapeutic strategies. Further studies are warranted to fully characterize its in vivo efficacy and comprehensive kinase selectivity profile.

References

Ddr1-IN-5: A Technical Guide to a Selective DDR1 Inhibitor

Introduction

Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation through binding to various types of collagen rather than soluble growth factors.[1][2] This interaction triggers a slow but sustained kinase activation, initiating downstream signaling cascades that regulate crucial cellular processes, including proliferation, differentiation, migration, and extracellular matrix (ECM) remodeling.[3][4][5] Aberrant DDR1 expression and signaling are implicated in the progression of numerous diseases, including various cancers (such as breast, lung, and pancreatic), fibrosis, and inflammatory conditions.[3][6][7] This has positioned DDR1 as a compelling therapeutic target for drug development.

Ddr1-IN-5 is a potent and selective small-molecule inhibitor of DDR1. This technical guide provides an in-depth overview of this compound, summarizing its inhibitory activity, detailing relevant experimental protocols, and illustrating the signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals working on DDR1-targeted therapies.

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

| DDR1 | Kinase Activity | 7.36 | [8] |

| DDR1b (Y513) | Autophosphorylation | 4.1 | [8] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Effect | IC50 / CC50 | Reference |

| LX-2 (Human Hepatic Stellate Cell) | Collagen Production | Inhibition | 62 nM | [8] |

| LX-2 (Human Hepatic Stellate Cell) | Cytotoxicity | - | >40 µM | [8] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and application of kinase inhibitors. The following are representative protocols relevant to the study of this compound.

In Vitro Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the DDR1 kinase domain.

Methodology:

-

Reagents: Recombinant human DDR1 kinase domain, ATP, appropriate kinase buffer, and a suitable substrate peptide (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1). This compound is prepared in a series of dilutions.

-

Procedure:

-

The DDR1 enzyme is pre-incubated with varying concentrations of this compound in a kinase reaction buffer.

-

The kinase reaction is initiated by adding a mixture of ATP and the substrate peptide.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by adding a stop solution (e.g., EDTA).

-

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP or non-radioactive methods like LanthaScreen™, which uses time-resolved fluorescence resonance energy transfer (TR-FRET).[9]

-

Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based DDR1 Autophosphorylation Assay

This assay measures the ability of an inhibitor to block DDR1 activation in a cellular context.

Methodology:

-

Cell Culture: Cells endogenously expressing or overexpressing DDR1 (e.g., U2OS, AsPC-1) are cultured to sub-confluency.[7][10]

-

Serum Starvation: Cells are typically serum-starved for several hours to reduce basal signaling activity.

-

Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or a vehicle control (DMSO) for 1-2 hours.[10]

-

Collagen Stimulation: DDR1 is activated by adding its ligand, collagen I (e.g., 10 µg/mL), to the culture medium for a specified duration (e.g., 2 hours).[10]

-

Cell Lysis: Cells are washed with cold PBS and lysed in a buffer containing detergents and, critically, phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. A typical lysis buffer contains 50 mM Tris-HCl, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, with added NaF and Na3VO4.[10]

-

Western Blotting:

-

Protein concentrations of the lysates are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is probed with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Y513 or Y792).

-

The membrane is subsequently stripped and re-probed with an antibody for total DDR1 as a loading control.

-

-

Data Analysis: The band intensities for phosphorylated and total DDR1 are quantified using densitometry software. The ratio of p-DDR1 to total DDR1 is calculated, and the IC50 value is determined from the dose-response curve.[10]

Mechanism of Action and Signaling Pathways

DDR1 Signaling Pathway

Upon binding to collagen in the extracellular matrix, DDR1 undergoes dimerization and clustering, leading to the autophosphorylation of multiple tyrosine residues within its intracellular domain.[11][12] This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, such as Shc and the p85 subunit of PI3K.[1] Activation of DDR1 subsequently triggers several downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are pivotal in regulating cell proliferation, survival, and migration.[3][11][12]

Inhibitory Mechanism of this compound

While the specific binding mode of this compound is not detailed in the available literature, many selective kinase inhibitors targeting DDR1, such as the well-characterized DDR1-IN-1, function as "Type II" inhibitors.[9][13] These inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase. In this conformation, the conserved Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped, preventing the kinase from adopting its active state and blocking ATP from binding productively. This mechanism confers a higher degree of selectivity compared to inhibitors that target the highly conserved ATP-binding pocket of active kinases.

References

- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discoidin domain receptor functions in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Silencing of Discoidin Domain Receptor-1 (DDR1) Concurrently Inhibits Multiple Steps of Metastasis Cascade in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DDR1-targeted therapies: current limitations and future potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of discoidin domain receptor 1 in gastrointestinal tumors - Zhu - Digestive Medicine Research [dmr.amegroups.org]

- 7. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. selleckchem.com [selleckchem.com]

- 11. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Ddr1-IN-5 and Selective DDR1 Inhibition in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Discoidin Domain Receptor 1 (DDR1) has emerged as a critical player in oncology, influencing tumor progression, metastasis, and therapeutic resistance. Its unique activation by collagen within the tumor microenvironment makes it a compelling target for cancer therapy. This technical guide provides an in-depth overview of Ddr1-IN-5, a potent and selective DDR1 inhibitor, and the broader role of selective DDR1 inhibition in cancer research. This document details the mechanism of action of DDR1, the downstream signaling pathways it modulates, and the anti-cancer potential of its inhibition. Furthermore, it provides detailed experimental protocols and quantitative data derived from studies of well-characterized selective DDR1 inhibitors to serve as a practical resource for researchers in the field.

Introduction to DDR1 in Cancer

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is uniquely activated by various types of collagen, a major component of the extracellular matrix (ECM) in the tumor microenvironment.[1][2] Unlike other RTKs that are activated by soluble growth factors, DDR1's activation is triggered by cell-matrix interactions, leading to sustained signaling that promotes cancer cell proliferation, survival, migration, and invasion.[2][3] Elevated expression of DDR1 has been observed in a wide range of human cancers, including lung, breast, colon, ovarian, and pancreatic cancer, and often correlates with poor prognosis.[2][4][5]

The multifaceted role of DDR1 in cancer includes:

-

Enhanced Cell Survival and Proliferation: Activation of pro-survival signaling pathways.[2]

-

Tumor Cell Invasion and Metastasis: Facilitation of ECM remodeling and epithelial-to-mesenchymal transition (EMT).[2][6]

-

Therapy Resistance: Contribution to chemoresistance, potentially through the NF-κB/COX-2 signaling pathway.[2][3]

-

Immune Evasion: Reshaping the tumor microenvironment to create an immunosuppressive niche.[7][8]

Given its significant role in tumor progression, targeting DDR1 with selective inhibitors has become a promising therapeutic strategy.

This compound: A Potent and Selective DDR1 Inhibitor

This compound is a selective small-molecule inhibitor of DDR1.[1] While extensive public data on this compound is limited, available information highlights its potency and selectivity, making it a valuable tool for cancer research. To provide a comprehensive guide, this document will also draw upon data from other well-characterized selective DDR1 inhibitors, such as DDR1-IN-1 and 7rh, to illustrate the experimental methodologies and potential outcomes of DDR1 inhibition.

Mechanism of Action

Selective DDR1 inhibitors like this compound typically function as ATP-competitive inhibitors, binding to the kinase domain of DDR1 and preventing its autophosphorylation upon collagen binding.[9] This blockade of kinase activity abrogates the downstream signaling cascades that drive the malignant phenotypes associated with DDR1 activation.

Quantitative Data on Selective DDR1 Inhibitors

The following tables summarize key quantitative data for this compound and other representative selective DDR1 inhibitors.

| Inhibitor | Target | IC50 (nM) | Assay Type | Reference |

| This compound | DDR1 | 7.36 | Kinase Assay | [1] |

| This compound | DDR1b (Y513) Autophosphorylation | 4.1 | Cellular Assay | [1] |

| This compound | Collagen Production (LX-2 cells) | 62 | Cellular Assay | [1] |

| DDR1-IN-1 | DDR1 | 105 | Kinase Assay | [10] |

| DDR1-IN-1 | DDR1 Autophosphorylation (U2OS cells) | 86 | Cellular Assay | [10] |

| 7rh | DDR1 | 6.8 | Kinase Assay | [6][9] |

| 7rh | DDR2 | 101.4 | Kinase Assay | [9] |

| 7rh | Bcr-Abl | 355 | Kinase Assay | [9] |

| Inhibitor | Cell Line | Cancer Type | Effect | IC50 / Concentration | Reference |

| DDR1-IN-1 | HT-29 | Colon Cancer | Reduced Cell Invasion | 10 µM | [4] |

| 7rh | PANC-1 | Pancreatic Cancer | Inhibition of Collagen-Induced Signaling | Concentration-dependent | [9] |

| 7rh | CNE2 | Nasopharyngeal Carcinoma | Decreased Cell Adhesion | 2, 4, 8 µmol/l | [11] |

| 7rh | Gastric Cancer Cells | Gastric Cancer | Reduced Tumorigenic Characteristics | Not specified | [9] |

Key Signaling Pathways Modulated by DDR1

DDR1 activation triggers a complex network of intracellular signaling pathways that are central to its oncogenic functions. The inhibition of DDR1 by molecules like this compound is designed to disrupt these pathways.

Canonical DDR1 Signaling Pathway

Upon collagen binding, DDR1 dimerizes and undergoes autophosphorylation on tyrosine residues. This creates docking sites for various adaptor proteins, leading to the activation of several downstream signaling cascades.

Experimental Protocols for Studying DDR1 Inhibition

This section provides detailed methodologies for key experiments cited in the literature for evaluating the efficacy of selective DDR1 inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on DDR1 kinase activity.

Methodology:

-

Reagents: Recombinant human DDR1 kinase domain, ATP, substrate peptide (e.g., poly-Glu-Tyr), test inhibitor (e.g., this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Prepare a reaction buffer containing the DDR1 enzyme. b. Add serial dilutions of the test inhibitor to the enzyme buffer and incubate for a specified time (e.g., 10-30 minutes) at room temperature. c. Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. d. Incubate the reaction at 30°C for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular DDR1 Autophosphorylation Assay

Objective: To assess the ability of an inhibitor to block DDR1 autophosphorylation in a cellular context.

Methodology:

-

Cell Culture: Culture cells that endogenously or exogenously express DDR1 (e.g., U2OS-DDR1, HT-29) to sub-confluency.

-

Serum Starvation: Serum-starve the cells for 12-24 hours to reduce basal receptor tyrosine kinase activity.

-

Inhibitor Treatment: Treat the cells with various concentrations of the DDR1 inhibitor (e.g., this compound) for 1-2 hours.

-

Collagen Stimulation: Stimulate the cells with soluble collagen I (e.g., 50 µg/mL) for 90 minutes to induce DDR1 autophosphorylation.

-

Cell Lysis and Western Blotting: a. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay. c. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. d. Probe the membrane with a primary antibody specific for phosphorylated DDR1 (p-DDR1). e. Re-probe the membrane with an antibody for total DDR1 as a loading control.

-

Data Analysis: Quantify the band intensities and normalize the p-DDR1 signal to the total DDR1 signal. Calculate the EC50 value for the inhibition of autophosphorylation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The role of DDR1 in cancer and the progress of its selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discoidin Domain Receptor 1 Expression in Colon Cancer: Roles and Prognosis Impact - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discoidin domain receptor 1 activity drives an aggressive phenotype in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioengineer.org [bioengineer.org]

- 9. Inhibition of discoidin domain receptor 1 reduces collagen-mediated tumorigenicity in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antitumor activity of 7RH, a discoidin domain receptor 1 inhibitor, alone or in combination with dasatinib exhibits antitumor effects in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Discoidin Domain Receptor 1 (DDR1)

An In-depth Technical Guide to DDR1-IN-1 and its Interruption of Collagen-Induced Signaling

A Note on Nomenclature: This guide focuses on the well-characterized Discoidin Domain Receptor 1 (DDR1) inhibitor, DDR1-IN-1 . The initial query for "Ddr1-IN-5" yielded limited public data, suggesting it may be a less common compound or a potential typographical error. A compound designated this compound is listed with an IC₅₀ of 4.1 nM for DDR1b autophosphorylation, but comprehensive studies are not as readily available as for DDR1-IN-1[1]. Given the extensive characterization of DDR1-IN-1, this document will proceed with a detailed analysis of its properties and effects on collagen-induced signaling to provide a thorough and useful resource for researchers.

Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, distinguished by its activation through binding to various types of collagen, a primary component of the extracellular matrix (ECM)[2][3]. Unlike many RTKs that are activated within minutes, DDR1's activation is characterized by a slow but sustained phosphorylation that can last for hours[4]. This receptor is primarily expressed in epithelial cells and plays crucial roles in cell adhesion, proliferation, migration, and matrix remodeling[2][3].

Dysregulation of DDR1 signaling is implicated in numerous pathological conditions, including fibrosis, atherosclerosis, and cancer[2]. In oncology, overexpression of DDR1 is observed in invasive tumors of the breast, ovary, lung, and brain, where it is thought to regulate tumor cell proliferation, survival, and invasion[3][5]. Consequently, the development of potent and selective DDR1 inhibitors is a significant area of research for therapeutic intervention.

DDR1-IN-1: A Selective Kinase Inhibitor

DDR1-IN-1 is a potent and selective, ATP-competitive inhibitor of DDR1 kinase activity[6][7]. Structurally, it is classified as a Type II inhibitor, meaning it binds to and stabilizes the inactive 'DFG-out' conformation of the kinase domain[2][5]. This binding mode, similar to that of imatinib, not only occupies the ATP-binding site but also extends into an adjacent allosteric pocket, conferring a high degree of selectivity[2][5].

Quantitative Inhibitory Activity

The efficacy of DDR1-IN-1 has been quantified through various in vitro and cell-based assays. Its inhibitory concentrations against DDR1 and the closely related DDR2 are summarized below.

| Parameter | Target | Value | Assay Type | Reference |

| IC₅₀ | DDR1 | 105 nM | In Vitro Kinase Assay | [3][6][7][8] |

| IC₅₀ | DDR2 | 413 nM | In Vitro Kinase Assay | [3][7][8] |

| EC₅₀ | DDR1 | 86 nM | Cell-Based Autophosphorylation | [3][6] |

| EC₅₀ | DDR1 | 86.76 nM | Cell-Based Autophosphorylation | [7] |

Table 1: Inhibitory activity of DDR1-IN-1. IC₅₀ (half-maximal inhibitory concentration) measures the in vitro potency against the isolated enzyme. EC₅₀ (half-maximal effective concentration) measures the potency within a cellular context.

The data demonstrates that DDR1-IN-1 is approximately 4-fold more selective for DDR1 over DDR2[7][8].

The Collagen-Induced DDR1 Signaling Cascade

The binding of collagen to the extracellular discoidin domain of DDR1 initiates a signaling cascade that influences numerous cellular functions. This process is distinct from other RTKs in its kinetics and downstream effector pathways.

Pathway Activation

Upon collagen binding, DDR1 dimers undergo a conformational change, leading to their clustering on the cell surface[4][9]. This clustering facilitates trans-autophosphorylation between adjacent dimers on specific tyrosine residues within the juxtamembrane and kinase domains[10][11]. This phosphorylation event serves as the critical activation step, creating docking sites for various downstream signaling and adaptor proteins.

Key signaling pathways activated downstream of DDR1 include:

-

MAPK/ERK Pathway: Regulates cell proliferation and differentiation[12][13].

-

PI3K/AKT Pathway: Promotes cell survival and growth[12].

-

Src Kinase: Involved in cell migration[4].

-

NF-κB Pathway: Contributes to chemoresistance and inflammation[4][12].

-

Notch1 Signaling: A prosurvival pathway promoted by DDR1 activation[3][4].

These pathways collectively contribute to the physiological and pathological roles of DDR1, such as regulating cell migration, invasion, and the expression of matrix metalloproteinases (MMPs)[4][12].

Mechanism of Action: DDR1-IN-1 in Signaling Inhibition

DDR1-IN-1 exerts its effect at the apex of the signaling cascade. By binding to the ATP pocket of the DDR1 kinase domain, it directly prevents the autophosphorylation step that is essential for receptor activation[3]. Without this initial phosphorylation, the receptor cannot recruit and activate its downstream effectors. This effectively shuts down all subsequent signaling events mediated by DDR1 in response to collagen stimulation.

Key Experimental Protocols

To investigate the effects of DDR1-IN-1 on collagen-induced signaling, several key assays are routinely employed.

In Vitro Kinase Binding Assay (e.g., LanthaScreen®)

This assay measures the ability of an inhibitor to compete with a fluorescent tracer for the ATP-binding site of the isolated DDR1 kinase domain.

Methodology:

-

Reagent Preparation: Prepare a 3X solution of the test compound (DDR1-IN-1), a 3X solution of the DDR1 kinase/Europium-labeled antibody mixture, and a 3X solution of an Alexa Fluor® 647-labeled kinase tracer[14].

-

Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound dilutions[14].

-

Kinase/Antibody Addition: Add 5 µL of the DDR1 kinase/antibody mixture to each well[14].

-

Tracer Addition: Add 5 µL of the tracer solution to initiate the binding reaction[14].

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium[14].

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Fluorescence Resonance Energy Transfer (FRET). A decrease in the FRET signal indicates displacement of the tracer by the inhibitor[14].

-

Analysis: Calculate IC₅₀ values by plotting the FRET signal against the logarithm of the inhibitor concentration.

Cell-Based DDR1 Autophosphorylation Assay

This assay determines the inhibitor's efficacy in a cellular environment by measuring the phosphorylation of DDR1 in response to collagen stimulation via Western Blot.

Methodology:

-

Cell Culture: Plate cells that overexpress DDR1 (e.g., U2OS cells) in appropriate culture plates and grow to desired confluency[6].

-

Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of DDR1-IN-1 (or DMSO as a vehicle control) for 1 hour[6].

-

Collagen Stimulation: Replace the media with fresh media containing the same concentrations of DDR1-IN-1 plus a stimulating concentration of collagen (e.g., 10 µg/mL rat tail collagen I)[6].

-

Incubation: Incubate the cells for 2 hours to allow for DDR1 activation[6].

-

Cell Lysis: Wash the cells three times with cold PBS. Lyse the cells using a lysis buffer (e.g., 50 mM Tris pH 7.5, 1% Triton X-100, 150 mM NaCl) supplemented with phosphatase and protease inhibitors (e.g., Na₃VO₄, PMSF)[6].

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Western Blot:

-

Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Probe the membrane with a primary antibody specific for phosphorylated DDR1 (e.g., anti-p-DDR1 Y513) overnight at 4°C[6].

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane with an antibody for total DDR1 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

-

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ)[6]. Normalize the phosphorylated DDR1 signal to the total DDR1 signal. Calculate EC₅₀ values by plotting the normalized signal against the inhibitor concentration.

Cell Viability Assay

This assay assesses the impact of DDR1 inhibition on cell proliferation, often in cancer cell lines.

Methodology:

-

Cell Plating: Seed cells (e.g., 3000 cells/well) in triplicate in 96-well plates[6].

-

Compound Addition: The following day, add various concentrations of DDR1-IN-1 to the wells[6]. In some experiments, it may be combined with other inhibitors to test for synergistic effects[3].

-

Incubation: Incubate the plates for a set period, typically 48 to 72 hours[6].

-

Viability Measurement: Measure cell viability using a commercially available kit such as CellTiter-Glo® (luminescence) or CCK-8 (absorbance) according to the manufacturer's instructions[6].

-

Data Analysis: Normalize the data to the vehicle control (DMSO) and calculate GI₅₀ (half-maximal growth inhibition) values using appropriate software (e.g., Prism)[6].

Conclusion

DDR1-IN-1 is a well-characterized, potent, and selective pharmacological tool for interrogating the collagen-DDR1 signaling axis. By preventing the initial autophosphorylation of the receptor, it provides a precise method for studying the downstream consequences of DDR1 activation in both normal physiology and disease states like cancer and fibrosis. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to explore and target this important signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Structural Mechanisms Determining Inhibition of the Collagen Receptor DDR1 by Selective and Multi-Targeted Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. adooq.com [adooq.com]

- 9. researchgate.net [researchgate.net]

- 10. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]

- 11. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Collagen I induces discoidin domain receptor (DDR) 1 expression through DDR2 and a JAK2-ERK1/2-mediated mechanism in primary human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tools.thermofisher.cn [tools.thermofisher.cn]

Preliminary In Vitro Studies of Ddr1-IN-5: A Technical Guide

This technical guide provides an in-depth overview of the preliminary in vitro evaluation of Ddr1-IN-5, a selective inhibitor of the Discoidin Domain Receptor 1 (DDR1). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological profile and experimental assessment of DDR1 inhibitors.

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) that is activated by collagen.[1] Its involvement in fundamental cellular processes such as proliferation, migration, and invasion, and its dysregulation in various diseases, including cancer and fibrosis, has positioned it as a significant therapeutic target.[1][2] this compound has emerged as a potent and selective small molecule inhibitor designed to target this kinase.

Data Presentation: In Vitro Activity of this compound

The following table summarizes the key quantitative data from preliminary in vitro studies of this compound, highlighting its potency and cellular effects.

| Assay Type | Target / Cell Line | Parameter | Value | Reference |

| Biochemical Kinase Assay | Discoidin Domain Receptor 1 (DDR1) | IC₅₀ | 7.36 nM | [3] |

| Cell-Based Autophosphorylation Assay | DDR1b (Y513) | IC₅₀ | 4.1 nM | [3] |

| Collagen Production Assay | Human Hepatic Stellate Cells (LX-2) | IC₅₀ | 62 nM | [3] |

| Cytotoxicity Assay | Human Hepatic Stellate Cells (LX-2) | CC₅₀ | >40 µM | [3] |

Key In Vitro Experimental Protocols

The following sections detail generalized methodologies for the key experiments used to characterize DDR1 inhibitors like this compound. These protocols are based on established methods in the field, as specific protocols for this compound are not publicly available.

Biochemical DDR1 Kinase Assay (Radiometric)

This assay quantifies the enzymatic activity of DDR1 by measuring the transfer of a radiolabeled phosphate from ATP to a peptide substrate. It is a direct method to determine the inhibitory potency (IC₅₀) of a compound on the isolated kinase.

Materials:

-

Recombinant Human DDR1 enzyme

-

Peptide Substrate (e.g., KKSRGDYMTMQIG)[4]

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

[γ-³³P]-ATP[4]

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphoric Acid Solution (1%)

-

P81 Phosphocellulose Paper

-

Scintillation Counter

Procedure:

-

Prepare a reaction mixture containing the recombinant DDR1 enzyme and the peptide substrate in the kinase assay buffer.

-

Serially dilute this compound in DMSO and add it to the reaction mixture. Include a DMSO-only control (vehicle).

-

Initiate the kinase reaction by adding [γ-³³P]-ATP. The final ATP concentration should be optimized, often near its Km value (e.g., 10 µM).[4]

-

Incubate the reaction at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]-ATP.

-

Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cell-Based DDR1 Autophosphorylation Assay

This assay measures the ability of an inhibitor to block the collagen-induced autophosphorylation of DDR1 within a cellular context, providing a measure of its cellular potency (IC₅₀).

Materials:

-

Cells expressing DDR1 (e.g., U2OS or HEK293 cells transiently or stably overexpressing DDR1)[5][6]

-

Cell Culture Medium (e.g., DMEM/F12) with and without serum

-

Collagen Type I (from rat tail or other sources)[7]

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)[6]

-

Primary Antibodies: anti-phospho-DDR1 (e.g., pY513) and anti-total-DDR1[8][9]

-

Secondary Antibody (HRP-conjugated)

-

Chemiluminescent Substrate

-

Western Blotting equipment and reagents

Procedure:

-

Seed cells in multi-well plates and grow to a suitable confluency.

-

Serum-starve the cells for 16-24 hours to reduce basal receptor activation.[6]

-

Pre-treat the cells with various concentrations of this compound (or DMSO vehicle control) for 1-2 hours.[7]

-

Stimulate the cells with Collagen I (e.g., 10 µg/mL) for 90 minutes at 37°C to induce DDR1 autophosphorylation.[6][8]

-

Wash the cells with ice-cold PBS and lyse them using the supplemented lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with a primary antibody against phospho-DDR1.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody for total DDR1 to confirm equal protein loading.

-

Quantify the band intensities for phospho-DDR1 and total DDR1. Normalize the phospho-signal to the total DDR1 signal.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.

Visualizations: Signaling Pathways and Experimental Workflows

DDR1 Signaling Pathway

Upon binding to its ligand, collagen, DDR1 undergoes dimerization and autophosphorylation on key tyrosine residues. This activation initiates several downstream signaling cascades that regulate critical cellular functions. Key pathways include the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell survival and proliferation. DDR1 activation can also influence cell migration and invasion through its interaction with proteins like Src and Pyk2, and modulate gene expression via the Notch signaling pathway.[2][10][11]

Caption: Simplified DDR1 signaling cascade upon collagen binding.

General Experimental Workflow for In Vitro Evaluation of a DDR1 Inhibitor

The in vitro characterization of a novel DDR1 inhibitor typically follows a logical progression from biochemical assays to more complex cell-based models. This tiered approach allows for an initial assessment of direct target engagement and potency, followed by an evaluation of the compound's effects in a biologically relevant cellular environment.

Caption: Tiered workflow for in vitro DDR1 inhibitor evaluation.

References

- 1. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers | eLife [elifesciences.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Collagen induces activation of DDR1 through lateral dimer association and phosphorylation between dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel DDR1 inhibitor enhances the anticancer activity of gemcitabine in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Exploring the Cellular and Molecular Mechanism of Discoidin Domain Receptors (DDR1 and DDR2) in Bone Formation, Regeneration, and Its Associated Disease Conditions [mdpi.com]

Ddr1-IN-5: A Technical Guide for Investigating Fibrosis Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Discoidin Domain Receptor 1 (DDR1) in fibrosis and the application of selective inhibitors, exemplified by the compound Ddr1-IN-5, in its investigation. While specific public data on a compound named "this compound" is not available, this guide will utilize data from a representative and potent DDR1 inhibitor, compound 2.45 , to illustrate the principles and methodologies for exploring fibrosis pathways.

Introduction to DDR1 in Fibrosis

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen.[1][2] Under normal physiological conditions, DDR1 expression is low in most adult tissues. However, its expression is significantly upregulated in various pathological conditions, including a wide range of fibrotic diseases affecting organs such as the kidney, liver, lung, and heart.[1][3]

Activation of DDR1 by collagen initiates a cascade of downstream signaling events that contribute to the pathogenesis of fibrosis. These include promoting inflammation, stimulating the secretion of pro-fibrotic cytokines like TGF-β, and directly inducing the transcription of collagen.[4] The central role of DDR1 in mediating these pro-fibrotic processes makes it an attractive therapeutic target for anti-fibrotic drug development.[1]

Quantitative Data for a Representative DDR1 Inhibitor (Compound 2.45)

The following tables summarize the quantitative data for compound 2.45, a selective DDR1 inhibitor that has been investigated in preclinical models of fibrosis.

Table 1: In Vivo Efficacy of Compound 2.45 in a Mouse Model of Alport Syndrome

| Parameter | Genotype | Treatment | Result | Fold Change/Percent Reduction | p-value |

| Albumin/Creatinine Ratio | Col4a3-/- | Vehicle | - | - | - |

| Col4a3-/- | 2.45 (90 mg/kg) | Significant Reduction | Not specified | < 0.023 | |

| Blood Urea Nitrogen (BUN) | Col4a3-/- | Vehicle | - | - | - |

| Col4a3-/- | 2.45 (90 mg/kg) | Significant Reduction | Not specified | Not specified | |

| Serum Creatinine | Col4a3-/- | Vehicle | Increased vs. WT | - | < 0.0001 |

| Col4a3-/- | 2.45 (90 mg/kg) | Non-significant trend in reduction | Not specified | Not specified | |

| Renal Fibrosis (Picro Sirius Red) | Col4a3-/- | Vehicle | - | - | - |

| Col4a3-/- | 2.45 (90 mg/kg) | Significant Reduction | Not specified | Not specified | |

| Smooth Muscle Actin (α-SMA) Staining | Col4a3-/- | Vehicle | - | - | - |

| Col4a3-/- | 2.45 (90 mg/kg) | Significant Reduction | Not specified | Not specified | |

| Collagen I Accumulation | Col4a3-/- | Vehicle | - | - | - |

| Col4a3-/- | 2.45 (90 mg/kg) | Significant Reduction | Not specified | Not specified |

Data extracted from a study on a genetic mouse model of Alport Syndrome, a disease characterized by progressive kidney fibrosis.[5]

Key Signaling Pathways in DDR1-Mediated Fibrosis

DDR1 activation by collagen triggers multiple downstream pathways that culminate in a fibrotic response. A key mechanism involves the regulation of pro-inflammatory and pro-fibrotic gene expression.

References

- 1. DDR1 role in fibrosis and its pharmacological targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanical signaling through the discoidin domain receptor 1 plays a central role in tissue fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanical signaling through the discoidin domain receptor 1 plays a central role in tissue fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DDR1 contributes to kidney inflammation and fibrosis by promoting the phosphorylation of BCR and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA-Encoded Library-Derived DDR1 Inhibitor Prevents Fibrosis and Renal Function Loss in a Genetic Mouse Model of Alport Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Ddr1-IN-5: A Technical Guide to its Effects on Cell Adhesion and Migration

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the Discoidin Domain Receptor 1 (DDR1) inhibitor, Ddr1-IN-5, and its putative effects on cell adhesion and migration. Due to the limited availability of direct experimental data on this compound's impact on cellular adhesion and migratory processes, this document leverages data from the well-characterized DDR1 inhibitor, Ddr1-IN-1, to extrapolate and illustrate the expected biological outcomes. This guide will detail the mechanism of action of DDR1 in cell adhesion and migration, present key quantitative data for DDR1 inhibitors, provide detailed experimental protocols for assessing these cellular processes, and visualize the associated signaling pathways and experimental workflows.

Introduction to DDR1 in Cell Adhesion and Migration

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase that is activated by collagen.[1] It plays a crucial role in various cellular processes, including cell attachment, migration, proliferation, and survival.[1] Dysregulation of DDR1 signaling is implicated in several pathologies, including cancer, where it can promote tumor progression and metastasis.[2][3]

Cell Adhesion: DDR1-mediated cell adhesion is a complex process. It can promote cell-to-matrix adhesion by interacting with collagen.[4] Furthermore, DDR1 can influence cell-cell adhesion by stabilizing E-cadherin at cell junctions, a process that is independent of collagen binding.[5][6] This stabilization is mediated through the inactivation of Cdc42.[5][6]

Cell Migration: The role of DDR1 in cell migration is context-dependent. In some instances, DDR1 expression inhibits cell migration, which may be a consequence of strong cell adhesion to the collagen matrix.[4] Conversely, other studies have demonstrated that DDR1 can promote cell migration and invasion, particularly in cancer cells, by activating downstream signaling pathways such as the RhoA/ROCK and MAPK/ERK pathways.[7][8]

This compound: A Selective DDR1 Inhibitor

This compound is a potent and selective inhibitor of DDR1.[9] Its primary mechanism of action is the inhibition of DDR1 auto-phosphorylation.[9] While specific data on the effects of this compound on cell adhesion and migration are not extensively available in the public domain, its high affinity and selectivity for DDR1 suggest that it would modulate these processes in a manner consistent with other potent DDR1 inhibitors.

Quantitative Data for DDR1 Inhibitors

The following tables summarize key quantitative data for this compound and the related inhibitor, Ddr1-IN-1. This data is essential for designing and interpreting experiments aimed at understanding the role of DDR1 in cellular processes.

| Inhibitor | Target | IC50 (nM) | Notes |

| This compound | DDR1 | 7.36 | Selective DDR1 inhibitor.[9] |

| This compound | DDR1b (Y513) auto-phosphorylation | 4.1 | Inhibits the auto-phosphorylation of a key tyrosine residue.[9] |

| Ddr1-IN-1 | DDR1 | 105 | A well-characterized DDR1 inhibitor.[10][11] |

| Ddr1-IN-1 | DDR2 | 413 | Shows selectivity for DDR1 over DDR2.[10][11] |

| Ddr1-IN-1 | DDR1 auto-phosphorylation (in cells) | 86 | Effective at inhibiting DDR1 activity in a cellular context.[10][11] |

Table 1: In vitro and cellular potency of this compound and Ddr1-IN-1.

| Cell Line | Treatment | Effect on Adhesion | Effect on Migration | Reference |

| T47D (Breast Cancer) | DDR1 knockdown | - | Reduced by 23% | [1] |

| MDA-MB-468 (Breast Cancer) | DDR1 knockdown | - | Reduced by 57% | [1] |

| RT4 (Bladder Cancer) | DDR1 overexpression | - | Markedly higher migration and invasion | [8] |

| HEK 293T | DDR1 overexpression | Increased adhesion to collagen I | Inhibited migration on collagen I | [4] |

Table 2: Effects of DDR1 modulation on cell adhesion and migration in various cell lines.

Signaling Pathways Modulated by DDR1

DDR1 activation by collagen initiates a cascade of intracellular signaling events that ultimately regulate cell adhesion and migration. Inhibition of DDR1 with compounds like this compound is expected to block these downstream pathways.

DDR1 Signaling in Cell Adhesion

DDR1 promotes cell-cell adhesion by stabilizing E-cadherin at the cell membrane. This process involves the inactivation of the Rho GTPase, Cdc42.

Caption: DDR1-mediated stabilization of E-cadherin for enhanced cell adhesion.

DDR1 Signaling in Cell Migration

DDR1 can promote cell migration through the activation of the RhoA/ROCK and MAPK/ERK signaling pathways.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Signaling by discoidin domain receptor 1 in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Emerging strategies and translational advancements of DDR1 in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DDR1 and DDR2 physical interaction leads to signaling interconnection but with possible distinct functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DDR1 triggers epithelial cell differentiation by promoting cell adhesion through stabilization of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. Discoidin domain receptor 1 promotes Th17 cell migration by activating the RhoA/ROCK/MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overexpression of DDR1 Promotes Migration, Invasion, Though EMT-Related Molecule Expression and COL4A1/DDR1/MMP-2 Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Investigating the Potential Anti-Inflammatory Properties of Ddr1-IN-5: A Technical Guide

Affiliation: Google Research

Abstract

Discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase activated by collagen, is increasingly recognized as a key mediator in various inflammatory and fibrotic diseases. Its activation triggers downstream signaling cascades that promote immune cell migration, production of pro-inflammatory cytokines, and extracellular matrix remodeling. Consequently, inhibition of DDR1 presents a promising therapeutic strategy for a range of inflammatory conditions. This technical guide focuses on Ddr1-IN-5, a potent and selective inhibitor of DDR1. While direct experimental evidence detailing the anti-inflammatory effects of this compound is limited in publicly available literature, this document extrapolates its potential anti-inflammatory properties based on its known inhibitory activity against DDR1 and the established pro-inflammatory role of its target. We provide a comprehensive overview of the relevant signaling pathways, quantitative data for this compound, and detailed experimental protocols for researchers to investigate its anti-inflammatory efficacy.

Introduction to DDR1 in Inflammation

Discoidin domain receptor 1 (DDR1) is a unique receptor tyrosine kinase that is activated by various types of collagen.[1][2] Unlike many other receptor tyrosine kinases, DDR1 activation is characterized by slow and sustained phosphorylation.[2] DDR1 is expressed on various cell types involved in the inflammatory response, including epithelial cells, vascular smooth muscle cells, and critically, on immune cells such as macrophages and T cells.[1][3]

Mounting evidence implicates DDR1 in the pathogenesis of several inflammatory diseases.[4] In renal and pulmonary fibrosis, DDR1 expression is upregulated and contributes to disease progression by promoting inflammation and collagen deposition.[1][4] In atherosclerosis, DDR1 on macrophages promotes their infiltration into the arterial intima, a critical step in plaque formation.[4] The mechanism of DDR1's pro-inflammatory action involves the regulation of cell adhesion, migration, and the secretion of inflammatory mediators.[5] Upon activation by collagen, DDR1 initiates several downstream signaling pathways, most notably the NF-κB and MAPK (p38, JNK, ERK) pathways, which are central regulators of inflammation.[5][6]

This compound: A Selective DDR1 Inhibitor

This compound is a small molecule inhibitor with high selectivity for DDR1. Its potential to modulate inflammatory responses stems from its ability to block the kinase activity of DDR1, thereby inhibiting the downstream signaling events that lead to inflammation.

Quantitative Data for this compound

The following table summarizes the available in vitro activity data for this compound. These data highlight its potency as a DDR1 inhibitor.

| Parameter | Value | Cell Line / Assay Conditions | Source |

| IC50 vs. DDR1 | 7.36 nM | Enzymatic Assay | [7] |

| IC50 vs. DDR1b (Y513) auto-phosphorylation | 4.1 nM | Cellular Assay | [7] |

| IC50 vs. Collagen Production | 62 nM | Human Hepatic Stellate Cells (LX-2) | [7] |

| CC50 (Cytotoxicity) | >40 µM | Human Hepatic Stellate Cells (LX-2) | [7] |

Key Signaling Pathways in DDR1-Mediated Inflammation

The anti-inflammatory potential of this compound is best understood in the context of the signaling pathways it inhibits. The following diagram illustrates the central role of DDR1 in activating pro-inflammatory signaling cascades.

Experimental Protocols for Assessing Anti-Inflammatory Properties

To validate the inferred anti-inflammatory effects of this compound, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key assays.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol details a method to assess the effect of this compound on the production of pro-inflammatory mediators in a macrophage cell line.

Objective: To determine if this compound can inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and nitric oxide (NO) in RAW264.7 macrophages.

Materials:

-

RAW264.7 murine macrophage cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour. Include a vehicle control (DMSO).

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group with no LPS stimulation.

-

Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for analysis.

-

Nitric Oxide (NO) Measurement: Determine the concentration of nitrite in the supernatant using the Griess Reagent according to the manufacturer's protocol.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits as per the manufacturer's instructions.

-

Cell Viability Assay: Assess the cytotoxicity of this compound on the remaining cells using an MTT or similar viability assay to ensure that the observed effects are not due to cell death.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. DDR1 activation in macrophage promotes IPF by regulating NLRP3 inflammasome and macrophage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discoidin domain receptor 1 promotes Th17 cell migration by activating the RhoA/ROCK/MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Interaction of discoidin domain receptor 1 isoform b (DDR1b) with collagen activates p38 mitogen-activated protein kinase and promotes differentiation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Macrophage migration assay [bio-protocol.org]

- 7. A network map of discoidin domain receptor 1(DDR1)-mediated signaling in pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]

Ddr1-IN-5: A Technical Guide for a Selective Inhibitor in Receptor Tyrosine Kinase Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Ddr1-IN-5, a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and illustrates the critical signaling pathways regulated by DDR1. This guide is intended to serve as a valuable resource for researchers utilizing this compound to investigate receptor tyrosine kinase (RTK) signaling in various physiological and pathological contexts.

Introduction to DDR1 Signaling

Discoidin Domain Receptor 1 (DDR1) is a unique member of the receptor tyrosine kinase (RTK) family, which are crucial mediators of cellular signaling. Unlike many other RTKs that are activated by soluble growth factors, DDR1 is activated by binding to extracellular matrix components, primarily collagen. This interaction triggers a cascade of intracellular signaling events that regulate a wide array of cellular processes, including proliferation, differentiation, adhesion, migration, and invasion. Dysregulation of DDR1 signaling has been implicated in numerous diseases, including various cancers, fibrosis, and inflammatory disorders, making it an attractive therapeutic target.

This compound: A Selective Tool for Interrogating DDR1 Function

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for DDR1. Its specific mode of action and well-characterized inhibitory profile make it an invaluable tool for elucidating the precise roles of DDR1 in complex biological systems.

Mechanism of Action

This compound functions as a Type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the DDR1 kinase domain. This binding mode prevents the conformational changes required for kinase activation, thereby inhibiting the autophosphorylation of DDR1 and blocking downstream signal transduction.

Quantitative Data for this compound

The following tables summarize the key in vitro and cell-based inhibitory activities of this compound and a related compound, DDR1-IN-1, for comparison.

Table 1: In Vitro Kinase Inhibition

| Compound | Target | IC50 (nM) |

| This compound | DDR1 | 7.36 |

| DDR1-IN-1 | DDR1 | 105 |

| DDR1-IN-2 | DDR1 | 47 |

| DDR1-IN-1 | DDR2 | 413 |

| DDR1-IN-2 | DDR2 | 145 |

Table 2: Cell-Based Inhibition of DDR1 Autophosphorylation

| Compound | Cell Line | Parameter | Value (nM) |

| This compound | Not Specified | IC50 (p-DDR1b Y513) | 4.1 |

| DDR1-IN-1 | U2OS | EC50 | 86 |

| DDR1-IN-2 | U2OS | EC50 | 9 |

Table 3: Cellular Activity

| Compound | Cell Line | Assay | IC50 (nM) | CC50 (µM) |

| This compound | LX-2 (human hepatic stellate) | Collagen Production | 62 | >40 |

Key DDR1 Signaling Pathways

Upon activation by collagen, DDR1 initiates several downstream signaling cascades that are critical for its diverse cellular functions. This compound can be used to effectively block these pathways and study their downstream consequences.

PI3K/Akt Pathway

Activation of DDR1 can lead to the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K), which in turn activates Akt. This pathway is a central regulator of cell survival, proliferation, and metabolism.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Ras-Raf-MEK-ERK cascade, is another key downstream effector of DDR1 signaling. This pathway is heavily involved in regulating cell proliferation, differentiation, and migration.

Notch1 Signaling Pathway

Recent evidence has also linked DDR1 activation to the regulation of the Notch1 signaling pathway. This connection highlights a novel mechanism by which DDR1 can influence cell fate decisions and survival.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in key experiments to probe DDR1 signaling.

In Vitro DDR1 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant DDR1.

Materials:

-

Recombinant human DDR1 kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

This compound (in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.

-

To each well of a 384-well plate, add:

-

This compound or DMSO (vehicle control).

-

Recombinant DDR1 kinase.

-

Tyrosine kinase substrate.

-

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

-

Read luminescence on a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell-Based DDR1 Autophosphorylation Assay

This assay assesses the ability of this compound to inhibit collagen-induced DDR1 autophosphorylation in a cellular context.

Materials:

-

Cells expressing DDR1 (e.g., U2OS, cancer cell lines)

-

Cell culture medium

-

This compound (in DMSO)

-

Collagen Type I (e.g., from rat tail)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-phospho-DDR1 (e.g., pY513 or pY792), anti-total-DDR1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Pre-treat the cells with varying concentrations of this compound or DMSO for 1-2 hours.

-

Stimulate the cells with collagen (e.g., 10-20 µg/mL) for the desired time (DDR1 activation is slow, so 1-2 hours may be required).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Perform SDS-PAGE and Western blotting with the prepared lysates.

-

Probe the membranes with primary antibodies against phospho-DDR1, total DDR1, and a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the inhibition of DDR1 phosphorylation and calculate the EC50 value.

Cell Viability Assay

This assay measures the downstream effect of DDR1 inhibition on cell proliferation and survival.

Materials:

-

Cells of interest

-

96-well plates

-

Cell culture medium

-

This compound (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)

Procedure:

-

Seed cells at a low density in 96-well plates.

-

Allow the cells to adhere overnight.

-

Treat the cells with a serial dilution of D

Unveiling Ddr1-IN-5: A Technical Overview of a Selective DDR1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Ddr1-IN-5, a selective inhibitor of Discoidin Domain Receptor 1 (DDR1). Due to the limited public availability of in-depth pharmacokinetic data for this compound, this document focuses on its core biochemical properties, the biological rationale for DDR1 inhibition, and general methodologies for evaluating such compounds.

Core Properties of this compound

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/Assay Condition |

| IC50 (DDR1) | 7.36 nM | In vitro kinase assay |

| IC50 (DDR1b Y513 auto-phosphorylation) | 4.1 nM | Cellular assay |